molecular formula C19H17ClN2O4S B10899347 (2E,5Z)-2-[(4-chlorophenyl)imino]-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(4-chlorophenyl)imino]-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B10899347
M. Wt: 404.9 g/mol
InChI Key: ZILWHIGABPNMBV-MFOYZWKCSA-N
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Description

2-[(4-CHLOROPHENYL)IMINO]-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-[(4-CHLOROPHENYL)IMINO]-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding imine intermediate. This intermediate is then cyclized with a thioamide to form the thiazolidinone ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high efficiency and scalability.

Chemical Reactions Analysis

2-[(4-CHLOROPHENYL)IMINO]-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest that the compound may have antimicrobial, anti-inflammatory, and anticancer properties, making it a potential lead compound for drug development.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-CHLOROPHENYL)IMINO]-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

2-[(4-CHLOROPHENYL)IMINO]-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can be compared with other thiazolidinone derivatives, such as:

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has a similar chlorophenyl group but features a thiadiazole ring instead of a thiazolidinone ring.

    2-Alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: This compound also contains a trimethoxyphenyl group but has a thiadiazole ring and an alkylthio substituent.

The uniqueness of 2-[(4-CHLOROPHENYL)IMINO]-5-[(Z)-1-(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE lies in its specific combination of functional groups and the thiazolidinone ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17ClN2O4S

Molecular Weight

404.9 g/mol

IUPAC Name

(5Z)-2-(4-chlorophenyl)imino-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17ClN2O4S/c1-24-14-10-16(26-3)15(25-2)8-11(14)9-17-18(23)22-19(27-17)21-13-6-4-12(20)5-7-13/h4-10H,1-3H3,(H,21,22,23)/b17-9-

InChI Key

ZILWHIGABPNMBV-MFOYZWKCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)OC)OC

Origin of Product

United States

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